2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine is a chemical compound with the molecular formula C26H29NO and a molecular weight of 371.51 g/mol . It is known for its role as an impurity in Tamoxifen Citrate, a drug used in the treatment of breast cancer . This compound is categorized under antiestrogens and is significant in pharmaceutical research and development .
Preparation Methods
The synthesis of 2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine involves several steps. One common method includes the reaction of a phenolate with a monohalohydrin under controlled temperature conditions . This reaction typically occurs at a temperature less than or equal to the boiling point of the reaction mixture to ensure high purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistency and quality of the final product .
Chemical Reactions Analysis
2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical development and method validation.
Biology: It plays a role in studying the biological effects of antiestrogens and their mechanisms of action.
Industry: It is used in the production of pharmaceutical reference standards and impurity profiling.
Mechanism of Action
The mechanism of action of 2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine involves its interaction with estrogen receptors. It acts as an antiestrogen by binding to these receptors, thereby inhibiting the effects of estrogen in the body . This inhibition is crucial in the treatment of estrogen receptor-positive breast cancer, as it prevents the growth and proliferation of cancer cells .
Comparison with Similar Compounds
2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine is unique due to its specific structure and role as an impurity in Tamoxifen Citrate . Similar compounds include:
Tamoxifen: A well-known antiestrogen used in breast cancer treatment.
Raloxifene: Another antiestrogen used in the prevention of osteoporosis and breast cancer.
Clomiphene: Used in the treatment of infertility in women.
These compounds share similar mechanisms of action but differ in their specific applications and chemical structures .
Properties
Molecular Formula |
C26H29NO |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[2-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-23(21-13-7-5-8-14-21)26(22-15-9-6-10-16-22)24-17-11-12-18-25(24)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3 |
InChI Key |
MFQMLUHFOMBTBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2OCCN(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.